molecular formula C24H21N3O4S2 B2584308 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 361170-44-7

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2584308
CAS No.: 361170-44-7
M. Wt: 479.57
InChI Key: HCYXCJOFVJAURF-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a benzothiazole-based small molecule characterized by a 6-ethoxy substitution on the benzo[d]thiazole ring and a 4-(indolin-1-ylsulfonyl)benzamide moiety. Benzothiazole derivatives are widely studied for their pharmacological applications, including enzyme inhibition, antimicrobial activity, and adjuvant potentiation . The ethoxy group at position 6 of the benzothiazole ring likely enhances lipophilicity, while the indolin-1-ylsulfonyl group may influence electronic interactions with biological targets .

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-2-31-18-9-12-20-22(15-18)32-24(25-20)26-23(28)17-7-10-19(11-8-17)33(29,30)27-14-13-16-5-3-4-6-21(16)27/h3-12,15H,2,13-14H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYXCJOFVJAURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach is the halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions . This method allows for the formation of the benzothiazole core and the subsequent introduction of the sulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The benzothiazole and indoline rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound has been studied for its potential cytotoxic and antimicrobial activities . It has shown significant cytotoxicity against various cancer cell lines and moderate inhibitory effects on the growth of bacteria and fungi.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Ethoxy vs. Methoxy/Halogen Substitutions

  • 6-Ethoxybenzo[d]thiazole Derivatives : The ethoxy group in the target compound contrasts with methoxy (e.g., 5-methoxy in compound 4i, ) or halogen (e.g., 6-bromo in compound 11, ) substituents. Ethoxy groups generally increase metabolic stability compared to smaller alkoxy groups like methoxy, while bromo substituents facilitate cross-coupling reactions (e.g., Suzuki reactions) for further derivatization .
  • Impact on Melting Points : Methoxy-substituted analogs (e.g., 4i in ) exhibit higher melting points (177.2°C) compared to ethoxy derivatives, likely due to reduced steric hindrance and enhanced crystallinity .

Sulfonyl Group Variations

  • Indolin-1-ylsulfonyl vs. Piperazinyl/Morpholino Sulfonyl: The indolin-1-ylsulfonyl group in the target compound differs from piperazinyl (e.g., compound 12a in ) or morpholino (e.g., compound 4i in ) sulfonyl moieties. Bulkier groups like indolin-1-ylsulfonyl may hinder binding to sterically constrained enzyme active sites but improve selectivity for specific targets .
  • Synthetic Accessibility: Piperazinyl and morpholino sulfonyl groups are often introduced via nucleophilic substitution, whereas indolin-1-ylsulfonyl may require specialized sulfonylation conditions .

Physicochemical and Spectroscopic Properties

NMR and HRMS Data

  • 1H-NMR Shifts : The ethoxy group in the target compound would produce a characteristic triplet at ~1.4 ppm (CH3) and a quartet at ~4.0 ppm (OCH2), as seen in similar ethoxy-substituted benzothiazoles . Indolin-1-ylsulfonyl protons typically resonate at 7.2–8.1 ppm due to aromatic and sulfonyl deshielding effects .
  • HRMS Validation : Analogs like compound 12b () show <2 ppm error between calculated and observed molecular weights, suggesting high purity for the target compound if synthesized under optimized conditions .

Melting Points and Solubility

  • Melting Points : Ethoxy-substituted benzothiazoles generally have lower melting points (e.g., 99.9–150°C in ) compared to nitro- or halogen-substituted derivatives (e.g., 234.6–238.2°C for compound 12b in ), reflecting differences in intermolecular forces .
  • Aqueous Solubility : Sulfonyl groups enhance solubility in polar solvents, but the indolin moiety may reduce it compared to piperazinyl analogs .

Enzyme Inhibition Potential

  • Benzothiazole-Piperazine Hybrids : Compounds like 12a () show moderate enzyme inhibitory activity, with IC50 values in the micromolar range. The indolin-1-ylsulfonyl group in the target compound may improve binding affinity to sulfonyl-sensitive enzymes like carbonic anhydrases .
  • Impact of Substituents : Nitro or methoxy groups on the benzothiazole ring (e.g., compound 10a-j in ) correlate with antimicrobial activity, suggesting the ethoxy group in the target compound could similarly influence bioactivity .

Adjuvant Potentiation

  • Sulfamoyl-Benzamide Analogs: Compounds like 2D216 () enhance NF-κB signaling via TLR pathways. The indolin-1-ylsulfonyl group in the target compound may exhibit similar immunomodulatory effects, though empirical validation is needed .

Purity and Yield

  • Column Chromatography : Yields for benzothiazole derivatives range from 53–90% (), contingent on reaction optimization.
  • HPLC Analysis : Purity >95% is achievable, as demonstrated for compound 12b () .

Data Tables

Table 1: Comparative Physicochemical Properties of Selected Analogs

Compound Substituents (Benzothiazole/Sulfonyl) Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound 6-Ethoxy/Indolin-1-ylsulfonyl N/A N/A Hypothesized enzyme inhibition -
4i () 5-Methoxy/Piperazinyl 177.2 78 Enzyme inhibition
12b () 3,5-Dimethoxyphenyl/Piperazinyl 234.6–238.2 55 Not reported
10a () 6-Methoxy/Triazole-nitrobenzamide 160–165 85 Antimicrobial (E. coli)

Table 2: Key Spectral Data for Representative Analogs

Compound 1H-NMR (δ, ppm) HRMS (Calc/Obs) Purity (HPLC) Reference
12a () 7.8 (d, Ar-H), 3.8 (s, OCH3) 456.2012/456.2010 >95%
4i () 7.6 (m, Ar-H), 3.7 (s, N-CH2) 438.1854/438.1856 >90%

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